molecular formula C20H22Cl2N2O3 B5142871 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5142871
M. Wt: 409.3 g/mol
InChI Key: YDQGFPGASLUEOQ-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dichlorophenoxy)butanamido]-N-(propan-2-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenoxy and butanamido groups

Properties

IUPAC Name

2-[4-(2,4-dichlorophenoxy)butanoylamino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl2N2O3/c1-13(2)23-20(26)15-6-3-4-7-17(15)24-19(25)8-5-11-27-18-10-9-14(21)12-16(18)22/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQGFPGASLUEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-dichlorophenoxy)butanamido]-N-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with an amine derivative to form the butanamido group. Finally, the compound is coupled with N-(propan-2-yl)benzamide under specific reaction conditions, such as controlled temperature and pH, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-dichlorophenoxy)butanamido]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

2-[4-(2,4-dichlorophenoxy)butanamido]-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dichlorophenoxy)butanamido]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,4-dichlorophenoxy)butanamido]-N-(propan-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

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